molecular formula C20H15NO3 B11286808 N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11286808
M. Wt: 317.3 g/mol
InChI Key: PWRWAEVQRKOSBO-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is an organic compound characterized by its unique structure, which includes a naphthalene ring and an isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process:

    Formation of the Isochromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene moiety is introduced via a coupling reaction, often using reagents like naphthylamine and suitable catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antifungal, antibacterial, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied as potential drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)picolinamide
  • N-(naphthalen-1-yl)phenazine-1-carboxamide
  • N-(naphthalen-1-yl)-N’-alkyl oxalamides

Uniqueness

Compared to similar compounds, N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique combination of the naphthalene and isochromene moieties. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

N-naphthalen-1-yl-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C20H15NO3/c22-19(18-12-14-7-2-4-10-16(14)20(23)24-18)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,18H,12H2,(H,21,22)

InChI Key

PWRWAEVQRKOSBO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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